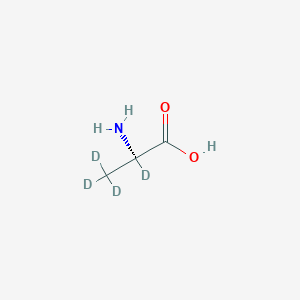
5-Bromo-2-fluoro-4-methylpyridine
Overview
Description
5-Bromo-2-fluoro-4-methylpyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 5-Bromo-2-fluoro-4-methylpyridine, is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-fluoro-4-methylpyridine is C6H5BrFN . Its molecular weight is 190.01 .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-4-methylpyridine has a boiling point of 208.9±35.0 °C , a density of 1.592±0.06 g/cm3 , and a refractive index of 1.5300 . It is slightly soluble in water .Scientific Research Applications
Organic Synthesis
5-Bromo-2-fluoro-4-methylpyridine: is a valuable intermediate in organic synthesis. Its unique structure allows for selective functionalization, making it ideal for constructing complex molecules. For instance, it can undergo palladium-catalyzed coupling reactions to introduce various substituents, aiding in the synthesis of diverse organic compounds .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of drug candidates. Its bromo and fluoro groups are particularly useful in medicinal chemistry for creating new chemical entities with potential therapeutic effects, such as kinase inhibitors or GPCR-targeted drugs .
Agrochemical Development
The introduction of halogens, especially fluorine, into organic compounds often leads to agrochemicals with enhanced activity and stability5-Bromo-2-fluoro-4-methylpyridine could be used to develop novel pesticides or herbicides with improved properties .
Material Science
Halogenated pyridines are known to be key components in advanced materials. This compound could be utilized in the design of organic semiconductors or as a ligand in metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis .
Analytical Chemistry
As a standard or reference compound, 5-Bromo-2-fluoro-4-methylpyridine can be used in analytical methods such as HPLC or mass spectrometry to identify or quantify related substances in complex mixtures, crucial for quality control in various industries .
Fluorine Chemistry Research
The presence of a fluorine atom makes this compound an interesting subject for studying the effects of fluorination on chemical reactivity and stability. Researchers can explore its reactivity patterns to develop new fluorination methods or synthesize fluorinated analogs of biologically active molecules .
-labeled compounds for PET imaging. .Environmental Science
This compound’s potential to form stable complexes with metals can be leveraged in environmental science to create sensors or absorbents for detecting and removing hazardous substances from water or soil .
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-fluoro-4-methylpyridine is primarily used as a reagent in organic synthesis . It is often involved in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organoboron reagents used in these reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 5-Bromo-2-fluoro-4-methylpyridine interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s fluorine atom, being a strong electron-withdrawing group, can influence the reactivity of the compound, making it less reactive than its chlorinated and brominated analogues .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-fluoro-4-methylpyridine are primarily related to the synthesis of other organic compounds . For instance, it has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors play a role in modulating cellular processes like the release of pro-inflammatory cytokines .
Result of Action
The result of the action of 5-Bromo-2-fluoro-4-methylpyridine is the formation of new organic compounds through carbon–carbon bond formation . For example, it has been used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . The (S)-enantiomer of one such inhibitor was found to be two times more potent than the ®-enantiomer .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-fluoro-4-methylpyridine can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be affected by the choice of catalyst and the reaction conditions . Additionally, safety precautions must be taken when handling this compound due to its reactivity and potential for causing skin and eye irritation .
properties
IUPAC Name |
5-bromo-2-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODFMZCBQUYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631078 | |
| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864830-16-0 | |
| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoro-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)



![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)




![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)